molecular formula C12H15NO3 B12309658 Metaxalone-d3

Metaxalone-d3

Cat. No.: B12309658
M. Wt: 224.27 g/mol
InChI Key: IMWZZHHPURKASS-QGZYMEECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metaxalone-d3 is a deuterated form of metaxalone, a muscle relaxant used to treat muscle pain or spasms. Metaxalone is known for its moderate to strong muscle relaxant properties and is commonly used in the symptomatic treatment of musculoskeletal pain caused by strains, sprains, and other musculoskeletal conditions . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metaxalone involves the reaction of 3,5-dimethylphenol with 3-chloro-1,2-propane diol in the presence of a base to produce 3-(3,5-dimethylphenoxy)propane-1,2-diol. This intermediate is then reacted with urea in the presence of polyalkylene glycol to obtain metaxalone . The reaction conditions typically involve heating the reaction mixture to 80°C and slowly raising the temperature to 160°C .

Industrial Production Methods

Industrial production methods for metaxalone involve similar synthetic routes but are optimized for large-scale production. This includes the use of solvent mixtures and controlled temperature conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Metaxalone undergoes various chemical reactions, including:

    Oxidation: Metaxalone can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the oxazolidinone ring.

    Substitution: Substitution reactions can occur on the aromatic ring or the oxazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various metabolites that are studied for their pharmacological properties and potential side effects .

Scientific Research Applications

Metaxalone-d3 is used in various scientific research applications, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of metaxalone.

    Biological Studies: Investigating the effects of metaxalone on muscle relaxation and pain relief.

    Medical Research: Exploring the potential therapeutic uses of metaxalone in treating musculoskeletal conditions.

    Industrial Applications: Developing new formulations and delivery methods for metaxalone

Properties

Molecular Formula

C12H15NO3

Molecular Weight

224.27 g/mol

IUPAC Name

5-[(2,4,6-trideuterio-3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/i3D,4D,5D

InChI Key

IMWZZHHPURKASS-QGZYMEECSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])OCC2CNC(=O)O2)[2H])C

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C

Origin of Product

United States

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